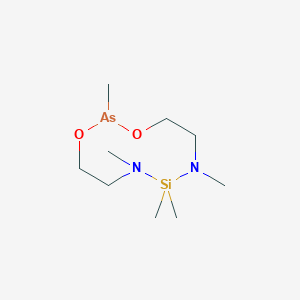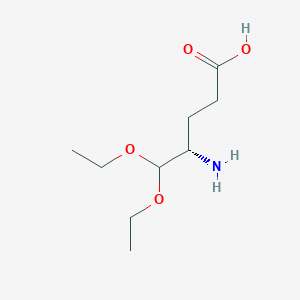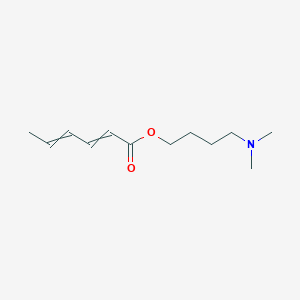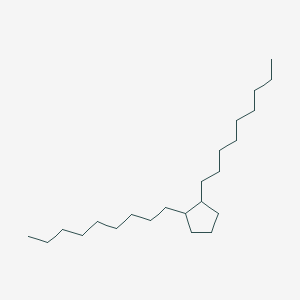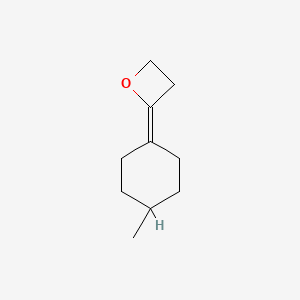
2-(4-Methylcyclohexylidene)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methylcyclohexylidene)oxetane: is an organic compound characterized by the presence of an oxetane ring fused to a cyclohexylidene group The oxetane ring is a four-membered cyclic ether, which imparts unique chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Epoxide Opening Method:
Reagents: Trimethyloxosulfonium iodide, sodium anion of an NTs-sulfoximine.
Conditions: Moderate heating, typically around 70°C to 110°C.
-
Intramolecular Williamson Ether Synthesis:
Reagents: Appropriate alkyl halides and bases.
Conditions: Elevated temperatures, typically around 150°C.
Procedure: This method involves the cyclization of a diol intermediate to form the oxetane ring.
Industrial Production Methods:
Paternò–Büchi Reaction:
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA).
Conditions: Room temperature to moderate heating.
Products: Formation of epoxides and other oxygenated derivatives.
-
Reduction:
Reagents: Complex hydrides such as lithium aluminum hydride (LiAlH4).
Conditions: Low temperatures to avoid decomposition.
Products: Reduced alcohol derivatives.
-
Substitution:
Reagents: Grignard reagents, organolithium compounds.
Conditions: Elevated temperatures.
Products: Substituted oxetane derivatives.
Scientific Research Applications
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex molecules due to its reactive oxetane ring.
Biology and Medicine:
Drug Discovery: The oxetane ring is explored for its potential to improve the pharmacokinetic properties of drug candidates, such as metabolic stability and solubility.
Industry:
Mechanism of Action
Comparison with Similar Compounds
- 2-Methyloxetane
- 3-Methyloxetane
- 3,3-Dimethyloxetane
Uniqueness:
Properties
CAS No. |
89654-33-1 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
2-(4-methylcyclohexylidene)oxetane |
InChI |
InChI=1S/C10H16O/c1-8-2-4-9(5-3-8)10-6-7-11-10/h8H,2-7H2,1H3 |
InChI Key |
YJCMVRBCSCZPNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=C2CCO2)CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



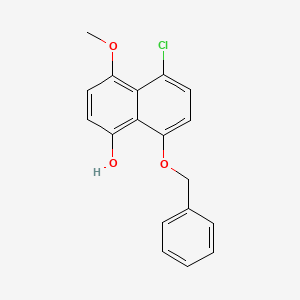

![Acetic acid;[2,4,5-trihydroxy-2-(hydroxymethyl)pentyl] acetate](/img/structure/B14392542.png)
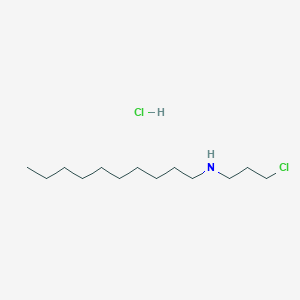

![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
